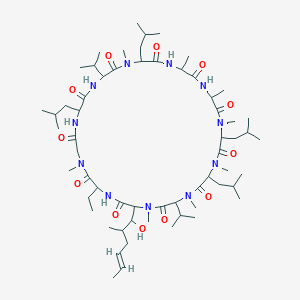

Cyclosporine metabolite M21

Description

Properties

IUPAC Name |

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIRLHRXLLVIMF-SHHOIMCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-23-5 | |

| Record name | Cyclosporine metabolite M21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Source Material and Initial Extraction

M21 is predominantly isolated from bile of liver transplant patients receiving CsA therapy. Bile samples (300–500 mL) are collected and subjected to liquid-liquid extraction using organic solvents:

Table 1: Extraction Protocols for M21 Isolation

| Step | Solvent System | Volume Ratio | Purpose |

|---|---|---|---|

| Primary extraction | Ethyl ether/bile | 14:1 | Partition metabolites into ether |

| Defatting | n-hexane/methanol-water | 7:1 | Remove lipids |

| Secondary extraction | Diethyl ether | 7:1 | Concentrate metabolites |

Purification via Preparative HPLC

Crude extracts undergo multi-step chromatographic purification:

Column Configurations

Gradient Elution

A representative gradient for CN columns includes:

Table 2: HPLC Conditions for M21 Purification

| Parameter | CN Column (Semipreparative) | RP-8 Column (Analytical) |

|---|---|---|

| Mobile phase | Acetonitrile/water (pH 3.0) | Acetonitrile/water (pH 3.0) |

| Gradient | Linear (50%→80%) | Isocratic (75%) |

| Flow rate | 4 mL/min | 1 mL/min |

| Column temperature | Ambient | 75°C |

Structural Characterization

Mass Spectrometric Analysis

M21 is identified via fast atom bombardment mass spectrometry (FAB-MS) :

Chromatographic Validation

-

Retention time : M21 elutes at 22.5 minutes under isocratic conditions (75% acetonitrile).

-

Cross-column verification : Identity confirmed using CN, RP-8, and silica columns.

Challenges in Synthetic Preparation

Despite advances in isolating M21 from biological sources, chemical synthesis remains impractical due to:

-

Structural complexity : The cyclic undecapeptide backbone requires stereoselective synthesis of nonstandard amino acids (e.g., N-methyl-L-threonine).

-

Fermentation limitations : While CsA is produced via Tolypocladium inflatum fermentation, directing metabolism to yield M21 specifically is inefficient.

Analytical Quantification in Biological Matrices

Blood Sample Preparation

M21 concentrations in blood are quantified using:

HPLC-MS/MS Methods

-

Lower limit of quantification (LLOQ) : 5 ng/mL for M21 in whole blood.

-

Interference checks : Metabolites (e.g., M17) are resolved using tertiary mobile phases.

Industrial and Research Applications

Reference Standard Production

Pharmacological Studies

-

Activity assays : M21 exhibits 3–5% immunosuppressive activity relative to CsA in mixed lymphocyte cultures.

-

Contribution to toxicity : Low plasma levels (<1 µM) minimize clinical impact.

Methodological Advancements and Limitations

Improvements in Resolution

Chemical Reactions Analysis

Types of Reactions: Cyclosporine metabolite M21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the formation and transformation of the metabolite in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated and demethylated derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

Research has shown that cyclosporine metabolite M21 exhibits significantly lower immunosuppressive activity compared to other metabolites like M1 and M17. In various in vitro assays, such as those measuring the inhibition of interleukin-2 production and mixed lymphocyte cultures, M21 was found to be less effective than its counterparts. Specifically, in assays involving phytohemagglutinin and concanavalin A, the order of potency was established as follows: cyclosporine A > M17 > M1 > M21 > M8 . This suggests that while M21 retains some immunosuppressive properties, it is not as potent as other metabolites.

Role in Multidrug Resistance

Cyclosporine A is known to modulate multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity. In studies comparing the reversal activity of cyclosporine A and its metabolites, including M21, it was found that at clinically relevant concentrations, M21 did not significantly enhance the cytotoxic effects of antineoplastic drugs on resistant cell lines . This indicates that while cyclosporine A can sensitize resistant tumors, its metabolite M21 lacks similar efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of cyclosporine metabolites are crucial for understanding their clinical implications. Studies have demonstrated that concentrations of metabolites like M17 and M21 can exceed those of the parent drug in patients' blood, particularly in transplant recipients. The metabolism of cyclosporine A involves various pathways leading to the formation of multiple metabolites, with each exhibiting distinct pharmacological profiles .

Therapeutic Applications

Despite its lower immunosuppressive activity, this compound may have potential therapeutic applications due to its unique metabolic characteristics. For instance:

- Organ Transplantation : While not as potent as other metabolites for immunosuppression, monitoring levels of M21 alongside other metabolites could provide insights into patient responses post-transplantation .

- Autoimmune Conditions : Given the broader context of cyclosporine's use in treating autoimmune diseases, further research could explore whether M21 contributes to therapeutic effects when combined with other treatments .

Case Studies and Clinical Insights

Several studies have examined the concentrations of cyclosporine metabolites in clinical settings:

- Liver Transplant Patients : In liver transplant patients, high concentrations of metabolite M17 were observed compared to cyclosporine A itself. This finding underscores the importance of understanding metabolite levels for optimizing immunosuppressive therapy post-transplant .

- Nephrotoxicity Concerns : The nephrotoxic effects associated with cyclosporine therapy may also involve its metabolites. Research indicates that high levels of metabolites like M21 could contribute to renal impairment observed in patients treated with cyclosporine A .

Mechanism of Action

The mechanism of action of cyclosporine metabolite M21 involves the inhibition of lymphokine production, particularly interleukin 2, at the level of transcription. This inhibition prevents the activation and proliferation of T-cells, which are crucial for the immune response. The molecular targets of metabolite M21 include the cytosolic receptor protein and various sub-cellular components involved in the immune response .

Comparison with Similar Compounds

Comparison with Other Cyclosporine Metabolites

Structural and Functional Differences

Key Findings:

- Immunosuppressive Activity: M1 and M17 retain significant immunosuppressive effects, while M21 and M8 are markedly less active .

- Nephrotoxicity : M21 causes comparable declines in glomerular filtration rate (GFR) to CsA in preclinical models, unlike M18 and M-COOH, which show minimal effects .

- Metabolic Pathways : M21, M1, and M17 are all CYP3A4/5-dependent, explaining their susceptibility to drug interactions (e.g., with ketoconazole) .

Pharmacokinetic and Clinical Implications

- Blood Concentrations : In transplant patients, trough blood levels of M17 and M21 often exceed those of CsA, particularly in liver and kidney transplant recipients .

- Toxicity Profile: Despite its low immunosuppressive activity, M21’s contribution to nephrotoxicity is significant due to its prolonged exposure in patients with impaired renal or hepatic function .

- Analytical Challenges: Immunoassays (e.g., FPIA) overestimate CsA levels due to cross-reactivity with metabolites like M21, whereas HPLC provides accurate quantification .

Biological Activity

Cyclosporine A (CsA), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases, undergoes extensive metabolism in the body, producing several metabolites, including M21. Understanding the biological activity of M21 is crucial for evaluating its therapeutic potential and safety profile. This article explores the immunosuppressive properties, pharmacological effects, and clinical implications of cyclosporine metabolite M21 based on diverse research findings.

Overview of Cyclosporine Metabolites

Cyclosporine is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites. Among these, M1, M17, and M21 are significant due to their biological activities. The metabolites exhibit different immunosuppressive capabilities, which are critical for their efficacy in clinical settings.

Immunosuppressive Activity

Research has demonstrated that the immunosuppressive activity of cyclosporine metabolites varies significantly:

- In Vitro Studies : A study assessed the immunosuppressive effects of CsA and its metabolites (M1, M8, M17, and M21) using assays such as phytohemagglutinin (PHA), concanavalin A (ConA), mixed lymphocyte culture (MLC), and interleukin-2 (IL-2) production. The results indicated that:

- Mechanistic Insights : The diminished activity of M21 is attributed to its structural modifications. Specifically, the absence of the N-methyl group on amino acid 4 greatly reduces its ability to inhibit immune responses. In contrast, metabolites with single hydroxylations (M1 and M17) maintained substantial activity .

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of cyclosporine and its metabolites plays a vital role in their biological activity:

- Concentration Levels : In clinical settings, concentrations of M21 observed are typically lower than those required for significant immunosuppressive effects. For example, studies have shown that while CsA concentrations can achieve effective immunosuppression (1-3 µM), metabolite levels like those of M21 (0.5-2.2 µM) do not exhibit similar efficacy against multidrug-resistant cancer cells .

- Case Studies : Clinical observations indicate that patients on CsA therapy often have varying levels of metabolites in their bloodstream. These variations can influence treatment outcomes and side effects. For instance, a study involving kidney transplant recipients highlighted that while CsA effectively prevented rejection, its metabolites—including M21—did not contribute significantly to this effect .

Comparative Biological Activity Table

| Metabolite | Immunosuppressive Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| CsA | High | IL-2 inhibition | Effective in preventing organ rejection |

| M1 | Moderate | IL-2 inhibition | Potentially useful in specific transplant protocols |

| M17 | Moderate | IL-2 inhibition | Comparable to CsA in certain assays |

| M21 | Low | Minimal IL-2 inhibition | Limited therapeutic use; may require further investigation |

| M8 | None | None | Largely devoid of biological activity |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of cyclosporine metabolite M21 in experimental settings?

- Methodological Answer : Structural elucidation of M21 requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) with reference standards. For instance, NMR confirms the demethylation pattern at specific amino acid residues, while MS provides molecular weight validation. HPLC under optimized acetonitrile/water gradients ensures purity and identity matching with synthetic or isolated standards .

Q. How can researchers quantify M21 in biological matrices while minimizing interference from parent cyclosporine and other metabolites?

- Methodological Answer : Reverse-phase HPLC with ultraviolet detection (214 nm) is preferred for separating M21 from cyclosporine A (CsA) and other metabolites. Cross-reactivity studies using immunoassays (e.g., CEDIA) should validate specificity, as metabolites like AM1 and AM9 may contribute to false-positive signals. Fractionation of bile or urine extracts via gradient elution improves isolation efficiency .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating the immunosuppressive potency of M21 compared to cyclosporine A?

- Methodological Answer : Use alloreactive T-cell clones (e.g., HA-6 and DB29) in secondary proliferation assays to measure dose-dependent inhibition of donor-specific responses. Liver transplant biopsy-derived lymphocytes in primed lymphocyte tests (PLTs) can further validate immunosuppressive effects. Fractionated bile metabolites (e.g., HPLC fraction 13 containing M21) should be tested at concentrations ≤5 µg/ml to mirror physiological levels .

Q. How should researchers design experiments to address contradictory findings regarding M21's cytotoxicity versus its immunosuppressive activity?

- Methodological Answer : Compare IC₅₀ values across functional assays:

- Cytotoxicity : Porcine renal epithelial cells (LLC-PK1) for growth inhibition and morphological changes (e.g., vacuolization).

- Immunosuppression : T-cell proliferation assays and calcineurin activity measurements.

Discrepancies arise because M21 exhibits 17–50% of CsA’s metabolic inhibition but causes tubular cell vacuolization similar to CsA. Parallel assays with metabolite M17 (non-toxic control) clarify mechanistic differences .

Q. What methodological considerations are critical when investigating the structure-activity relationship of M21's modified amino acid residues?

- Methodological Answer : Synthesize M21 analogs (e.g., N-methylated or demethylated variants) and compare their biological activity using standardized in vitro assays. Validate structural identity via tandem MS/MS fragmentation patterns and retention time alignment with natural isolates. Biological testing must include both immunosuppression (T-cell clones) and toxicity models (renal epithelial cells) to isolate residue-specific effects .

Q. How do variations in T-cell clone sensitivity impact the interpretation of M21's immunosuppressive effects in mechanistic studies?

- Methodological Answer : Clone-specific sensitivity (e.g., HA-6 vs. DB29) necessitates dose-response curves across multiple clones to assess variability. For example, HA-6 shows higher sensitivity to M21 due to differential HLA-specific signaling. Normalize results to CsA’s potency in each clone and report inter-clone variability as a key confounder in potency estimates .

Q. What strategies are effective for isolating M21 from complex biological matrices like bile or urine for functional studies?

- Methodological Answer : Extract metabolites from bile using ethyl ether in a separatory funnel, followed by evaporation and reconstitution in aqueous methanol. Hexane washing removes lipids, and subsequent HPLC fractionation (C18 column, 70°C, acetonitrile/water gradient over 118 minutes) isolates M21. Validate fractions using synthetic M21 standards and UV detection at 214 nm .

Contradiction Analysis Framework

- Issue : M21 shows partial immunosuppression (50% of CsA) but comparable tubular toxicity.

- Resolution : Use orthogonal assays (metabolic inhibition vs. histopathology) and control metabolites (e.g., M17) to decouple toxicity from therapeutic effects. Contextualize findings using pharmacokinetic data (e.g., M21’s lower systemic exposure vs. CsA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.